REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].Br[CH:11]([Cl:14])[CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:14][CH2:11][CH2:12][CH2:13][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with 5% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
Removal of chloroform
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized to a white solid
|
Type
|
CUSTOM
|
Details
|
A 5 g sample was recrystallized from isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
ClCCCOC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |